molecular formula C7H7NO3S B1475276 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde CAS No. 1803203-53-3

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B1475276
CAS No.: 1803203-53-3
M. Wt: 185.2 g/mol
InChI Key: MDBLZNFARFHSAV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde (CAS 1803203-53-3) is a chemical building block with the molecular formula C 7 H 7 NO 3 S and a molecular weight of 185.20 g/mol . This compound features both a thiazole ring and a protected aldehyde group, contained within a 1,3-dioxolane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex heterocyclic systems. The specific research applications and mechanism of action for this compound are highly dependent on the target synthesis or study. Researchers utilize it as a precursor for the development of potential pharmaceutical candidates and other specialized chemicals. The 1,3-dioxolane group acts as a protective moiety for a carbonyl function, which can be deprotected under specific conditions to reveal a reactive aldehyde, offering strategic utility in multi-step synthetic routes . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Proper storage conditions and handling procedures should be followed as per the Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-4-6-8-3-5(12-6)7-10-1-2-11-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBLZNFARFHSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the dioxolanylation of thiazole derivatives. The key steps include:

  • Bromination : The starting material, 5-(1,3-dioxolan-2-yl)-1,3-thiazole, is brominated to form a bromo derivative.
  • Lithiation : The bromo derivative undergoes lithiation using lithium diisopropylamide (LDA).
  • Electrophilic Substitution : The lithiated compound reacts with various electrophiles to yield functionalized thiazole derivatives suitable for biological screening .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 1,3-thiazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives have been reported in various studies:

CompoundMIC (µg/ml)Activity Against
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde15Staphylococcus aureus
5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivative A20E. coli
5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivative B10Pseudomonas aeruginosa

These findings suggest that the structural modifications in thiazole derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde has been evaluated against several cancer cell lines. A study demonstrated that this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values as low as 29 µM . The presence of the dioxolane moiety appears to contribute to its lipophilicity and interaction with biological targets.

Cell LineIC50 (µM)Reference
HeLa29
MCF-773

The proposed mechanism for the biological activity of thiazole derivatives includes:

  • Enzyme Inhibition : Thiazoles are known to act as selective enzyme inhibitors. They can interact with active sites of enzymes involved in cancer proliferation and bacterial metabolism.
  • Receptor Modulation : Some thiazole derivatives have been identified as agonists or antagonists for various receptors, influencing pathways associated with inflammation and tumor growth .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives in animal models for their anti-inflammatory properties. These compounds were tested in models of dermal inflammation and colitis, demonstrating significant reduction in inflammatory markers compared to control groups .

Scientific Research Applications

Organic Synthesis

5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block in organic synthesis. It can undergo various chemical transformations due to its unique functional groups:

  • Reactivity : The aldehyde group allows for nucleophilic additions and condensation reactions.
  • Formation of Derivatives : It can be used to synthesize more complex molecules by introducing various substituents through reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Reaction TypeReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionHalogenated derivativesVarious substituted thiazole derivatives

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antifungal Activity : It has shown moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism may involve interactions with cellular targets leading to inhibition of growth.
Compound NameStructure TypeAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehydeDioxolane + ThiazoleModerate (625 - 1250)Moderate against A. niger
Novel dioxolane derivativesDioxolaneVaries (200 - 1000)Excellent against C. albicans

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

  • Dyes and Pigments : It can be utilized in the production of dyes due to its chromophoric properties.
  • Organic Semiconductors : Its unique structure makes it suitable for developing organic semiconductors and conductive polymers.

Case Studies

Several case studies have illustrated the therapeutic potential and synthetic utility of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde:

Case Study 1: Antibacterial Screening

A study evaluated various dioxolane derivatives for their antibacterial properties. Modifications in the substituents significantly influenced the minimum inhibitory concentration (MIC) values, emphasizing the importance of structural optimization in drug design.

Case Study 2: Antifungal Evaluations

Another investigation focused on antifungal activities where derivatives were tested against multiple fungal strains. The results indicated varying degrees of efficacy, with some compounds achieving notable inhibition zones against pathogenic fungi.

Comparison with Similar Compounds

Structural Isomers: 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

  • Key Difference : The dioxolane group is at the 4-position of the thiazole ring instead of the 5-position.
  • Physical Properties: Differences in crystal packing due to substituent position may lead to variations in melting/boiling points (exact data unavailable) . Synthesis: Requires regioselective strategies to install the dioxolane group at the 4-position, which may involve different starting materials or catalysts.

Thiophene-Based Analogs: 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene

  • Core Structure : Thiophene (sulfur-containing five-membered ring) vs. thiazole (nitrogen- and sulfur-containing).
  • Substituents : A 4-ethoxybenzoyl group replaces the carbaldehyde.
  • Impact :
    • Electronic Properties : Thiophene is less electron-deficient than thiazole, influencing reactivity in cross-coupling or cycloaddition reactions.
    • Applications : Used in agrochemicals and pesticides, suggesting broader biological activity for dioxolane-containing heterocycles .

Isoindolinone Derivatives: 5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)isoindolin-1-one

  • Core Structure: Isoindolinone fused with a dioxolane-substituted thiophene.
  • Impact: Solubility: The isoindolinone moiety increases polarity, enhancing aqueous solubility compared to the carbaldehyde derivative. Pharmacological Potential: The rigid fused-ring system may improve binding affinity in drug targets .

Thiazolylmethyl Carbamate Analogs

  • Core Structure : Thiazole with carbamate substituents.
  • Impact :
    • Functionality : Carbamates are hydrolytically stable and often used in prodrugs or to modulate pharmacokinetics.
    • Reactivity : Lacks the aldehyde’s electrophilic site, limiting direct use in condensation reactions .

Organometallic Reagents: 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

  • Role : Synthetic intermediate for cross-coupling (e.g., Negishi reactions).
  • Comparison : The target carbaldehyde could act as an electrophilic partner in such reactions, enabling C–C bond formation .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde C₇H₇NO₃S 185.20 5-dioxolane, 2-carbaldehyde Organic synthesis, agrochemicals
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde C₇H₇NO₃S 185.20 4-dioxolane, 2-carbaldehyde Synthetic intermediate
5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene C₁₆H₁₆O₄S 304.36 5-dioxolane, 4-ethoxybenzoyl Agrochemicals

Table 2: Reactivity and Stability

Compound Stability (Acidic Conditions) Key Reactivity
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde Dioxolane hydrolyzes to aldehyde Aldehyde undergoes nucleophilic additions
5-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)isoindolin-1-one Moderate acid sensitivity Thiophene participates in electrophilic substitution
Thiazolylmethyl carbamates High hydrolytic stability Carbamate cleavage under basic conditions

Preparation Methods

Synthesis Overview

The preparation of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde generally follows these key stages:

  • Protection of the aldehyde group as a 1,3-dioxolane ring.
  • Bromination of the thiazole ring at the 2-position.
  • Metalation (lithiation) of the brominated intermediate.
  • Electrophilic quenching to introduce the aldehyde functionality.

This approach allows selective functionalization and high yields of the target aldehyde compound.

Detailed Preparation Steps

Formation of the Dioxolane-Protected Thiazole Intermediate

  • Starting from commercially available 1,3-thiazole-5-carbaldehyde, the aldehyde group is protected by reaction with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring.
  • This step ensures stability of the aldehyde during subsequent transformations.
  • The product is 5-(1,3-dioxolan-2-yl)-1,3-thiazole.

Bromination at the 2-Position of the Thiazole Ring

  • The protected thiazole is subjected to bromination to introduce a bromine atom at the 2-position, yielding 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • This brominated intermediate serves as a versatile precursor for further metalation and functionalization.

Lithiation and Electrophilic Substitution

  • The brominated intermediate undergoes metalation using strong bases such as n-butyllithium or tert-butyllithium at low temperatures (typically -70 to -90 °C).
  • The lithiated species is then reacted with various electrophiles to introduce functional groups at the 2-position.
  • When N,N-dimethylformamide (DMF) is used as the electrophile, it yields 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde after workup and purification.
  • Alternative electrophiles such as acetaldehyde, iodine, or trimethylsilyl chloride can be used to obtain corresponding derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Aldehyde protection Ethylene glycol, acid catalyst 5-(1,3-dioxolan-2-yl)-1,3-thiazole High Protects aldehyde as dioxolane ring
Bromination Bromine or N-bromosuccinimide (NBS) 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole High Selective bromination at 2-position
Lithiation n-Butyllithium or t-BuLi, -70 to -90 °C, inert atmosphere Lithiated intermediate - Low temperature to control regioselectivity
Electrophilic quenching (DMF) DMF added dropwise, warming to +10 °C 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde 85 Purified by silica gel chromatography

Source: Detailed synthetic procedures and yields reported in recent literature

Mechanistic Insights and Analytical Data

  • The bromination step targets the 2-position of the thiazole ring due to its electron-rich nature.
  • Lithiation proceeds via halogen-metal exchange, generating a reactive organolithium intermediate.
  • Electrophilic substitution with DMF introduces a formyl group, which upon hydrolysis yields the aldehyde.
  • The dioxolane ring protects the aldehyde during these transformations and is stable under lithiation conditions.
  • The final product exhibits characteristic IR absorption at ~1690 cm^-1 (C=O stretch) and distinct NMR signals confirming the aldehyde and dioxolane moieties.

Additional Functionalization and Derivative Synthesis

  • The lithiated intermediate can be quenched with various electrophiles to synthesize a library of 2-substituted thiazole derivatives.
  • Subsequent removal of the dioxolane protecting group under acidic conditions regenerates the free aldehyde.
  • This strategy facilitates the synthesis of diverse thiazole carbaldehydes for pharmaceutical and material science applications.

Summary Table of Electrophilic Quenching Reactions

Electrophile Product Yield (%) Notes
Water 2-unsubstituted thiazole (dehalogenation) 93 Hydrolysis product
Iodine (I2) 2-iodo-5-(1,3-dioxolan-2-yl)-1,3-thiazole High Halogen exchange
Trimethylsilyl chloride (Si(i-Pr)3Cl) 2-trimethylsilyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole High Silyl protection
N,N-Dimethylformamide (DMF) 5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde 85 Formylation to aldehyde
Acetaldehyde 1-(1,3-thiazol-2-yl)ethanol Moderate Alcohol formation

Source: Experimental data from metalation and electrophilic substitution studies

Research Findings and Improvements

  • The described synthetic route improves on previous methods by achieving an overall yield of approximately 87% from commercially available starting materials.
  • The use of halogen dance reactions combined with metalation and electrophilic quenching provides efficient access to 2-functionalized thiazoles.
  • The dioxolane protecting group is key to stabilizing intermediates and enabling selective transformations.
  • The methodology supports the synthesis of pharmacologically relevant thiazole derivatives with potential applications in medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the thiazole-2-carbaldehyde core and (2) acetalization to introduce the 1,3-dioxolane group.

  • Thiazole Formation : The Hantzsch thiazole synthesis is widely used, employing α-haloketones or aldehydes with thioamides. For example, condensation of 2-chloroacetaldehyde with thiourea derivatives under basic conditions can yield the thiazole ring .
  • Acetalization : The aldehyde group is protected via reaction with ethylene glycol or glycerol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring. This step requires careful control of water content (e.g., using molecular sieves) to avoid side reactions like etherification, which may occur if hydroxyl groups are present .
  • Optimization : Lowering reaction temperature (e.g., 60°C vs. reflux) and using excess diol (2:1 molar ratio) can improve acetal yield. Monitoring via TLC or in situ FTIR helps track reaction progress and minimize byproducts .

Basic: How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde?

Methodological Answer:

  • NMR :
    • ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) is absent in the acetal-protected product, replaced by a dioxolane methine proton (δ 5.2–5.5 ppm). Thiazole protons appear as distinct singlets (e.g., H-4 at δ 7.5–8.0 ppm) .
    • ¹³C NMR : The aldehyde carbon (δ ~180 ppm) shifts to ~100 ppm for the dioxolane methine carbon. Thiazole carbons are observed at δ 150–160 ppm (C-2) and 120–130 ppm (C-4/C-5) .
  • IR : A strong C=O stretch (~1700 cm⁻¹) for the aldehyde is replaced by C-O-C stretches (~1100 cm⁻¹) from the dioxolane .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond angles and distances, such as the dioxolane ring (C-O-C ~109°) and thiazole planarity. Lattice parameters (e.g., monoclinic β = 93.15°) validate spatial arrangement .

Basic: What strategies are effective for protecting the aldehyde functional group during the synthesis of derivatives?

Methodological Answer:

  • Acetal Protection : React the aldehyde with ethylene glycol or glycerol under acidic conditions to form a stable 1,3-dioxolane ring. This is reversible via hydrolysis with aqueous HCl .
  • Silyl Protection : Use tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole to form a silyl ether, which is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF) .
  • Schiff Base Formation : Temporarily protect the aldehyde by reacting with amines (e.g., benzylamine) to form an imine, which can be reduced to an amine or hydrolyzed back .

Advanced: How does the 1,3-dioxolane ring influence the reactivity of the thiazole-2-carbaldehyde moiety in different solvents?

Methodological Answer:

  • Steric Effects : The dioxolane ring introduces steric hindrance, slowing nucleophilic attacks at the thiazole C-2 position. For example, in polar aprotic solvents (DMF, DMSO), the aldehyde’s electrophilicity is reduced, requiring stronger bases (e.g., LDA) for deprotonation .
  • Solubility : The dioxolane enhances solubility in nonpolar solvents (e.g., hexane, toluene) due to its lipophilic nature, as observed in photochromic studies of analogous compounds .
  • Stability : In protic solvents (e.g., methanol), the dioxolane may undergo partial hydrolysis, necessitating anhydrous conditions for long-term storage .

Advanced: What computational methods predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the thiazole ring and dioxolane oxygen lone pairs .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water, ethanol) to predict aggregation behavior or diffusion coefficients .
  • Reaction Pathway Analysis : Employ transition state theory (e.g., IRC calculations) to identify energetically favorable pathways for acetal hydrolysis or thiazole functionalization .

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates methine protons (δ 5.2 ppm) with carbons (δ 100 ppm) to confirm dioxolane connectivity .
  • Mass Spectrometry (HRMS) : Detect unexpected fragments (e.g., m/z 181 for a des-acetal byproduct) to identify side reactions .
  • X-ray Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, resolving disorder in the dioxolane or thiazole rings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
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5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

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